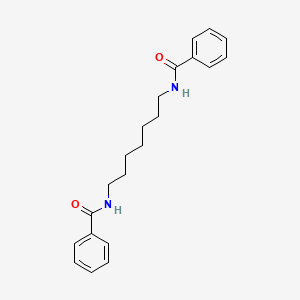

Dibenzoylheptamethylendiamin

Description

Dibenzoylheptamethylendiamin (systematic name: N,N'-dibenzoyl-1,7-diaminoheptane) is a synthetic organic compound characterized by a seven-carbon (heptamethylene) diamine backbone substituted with benzoyl groups at both terminal amine positions. The benzoyl moieties (C₆H₅CO-) confer distinct electronic and steric properties, while the extended aliphatic chain influences solubility and conformational flexibility.

Properties

Molecular Formula |

C21H26N2O2 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

N-(7-benzamidoheptyl)benzamide |

InChI |

InChI=1S/C21H26N2O2/c24-20(18-12-6-4-7-13-18)22-16-10-2-1-3-11-17-23-21(25)19-14-8-5-9-15-19/h4-9,12-15H,1-3,10-11,16-17H2,(H,22,24)(H,23,25) |

InChI Key |

XMPSAFUJUAJGCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCCCCCNC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

N,N'-Dibenzylethylenediamine (Benzathine Benzylpenicillin Salt)

Structural Differences :

Functional Implications :

- Solubility : The longer heptamethylene chain increases hydrophobicity, reducing aqueous solubility compared to the shorter ethylenediamine derivative .

- Biological Activity : Benzathine benzylpenicillin (a salt of dibenzylethylenediamine) is used as a long-acting antibiotic, whereas Dibenzoylheptamethylendiamin’s larger structure may hinder penetration through bacterial cell walls.

| Property | Dibenzoylheptamethylendiamin | N,N'-Dibenzylethylenediamine |

|---|---|---|

| Molecular Weight (g/mol) | ~400 (estimated) | 240.34 |

| Backbone Length | 7 carbons | 2 carbons |

| Key Substituents | Benzoyl | Benzyl |

| Aqueous Solubility | Low | Moderate |

Diphenylamine Derivatives

Structural Similarity :

Functional Contrasts :

- Stability : The amide linkage in Dibenzoylheptamethylendiamin may confer resistance to hydrolysis relative to diphenylamine’s amine group.

Dibromodibenzoylmethane

Structural Overlap :

Reactivity Differences :

- Chelation Potential: Dibenzoylheptamethylendiamin’s amine groups enable metal coordination, unlike Dibromodibenzoylmethane’s brominated structure.

- Synthetic Utility : Dibromodibenzoylmethane participates in Grignard reactions, while Dibenzoylheptamethylendiamin’s amines may facilitate Schiff base formation.

Pharmaceutical Analogs (e.g., Diazepam)

Dibenzoylheptamethylendiamin’s lack of a heterocyclic core likely precludes benzodiazepine-like sedative effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.